![molecular formula C16H22N2O4 B2633009 tetrahydro-2H-pyran-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate CAS No. 2034471-00-4](/img/structure/B2633009.png)
tetrahydro-2H-pyran-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate
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Description
Tetrahydro-2H-pyran-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, also known as THPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THPPC is a synthetic compound that belongs to the family of piperidine derivatives. It has a unique chemical structure that makes it an attractive molecule for further research.
Scientific Research Applications
- Researchers have synthesized novel 1,3,4-oxadiazole derivatives containing the pyridine moiety. These compounds were assessed for their antibacterial and antifungal properties . Notably, 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H))-yl]-3-(pyridine-2-yl)prop-2-en-1-ones demonstrated effectiveness against Candida albicans and Aspergillus clavatus fungal strains, while other derivatives showed activity against E. coli and Pseudomonas aeruginosa bacterial strains.
- The compound’s structural features make it a potential candidate for protein kinase inhibition. Researchers have explored its inhibitory effects on specific kinases, such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . Further investigations into its selectivity and potency against these kinases could lead to therapeutic applications.
- A related compound, 1-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride, has been studied for its selective adsorption of CO2 due to its rigid framework with small apertures . Understanding its adsorption behavior could contribute to carbon capture and storage technologies.
- 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine serves as an intermediate in organic synthesis and medicinal chemistry. Its ketone carbonyl group can react with Wittig reagents to prepare diverse substituted alkenes . Additionally, it can be reduced to yield hydroxyl-containing compounds.
- The 1,3,4-oxadiazole ring is prevalent in various drugs, including Furamizole (antibiotic), Raltegravir (antiretroviral), Nesapidil (antihypertensive), and Zibotentan (anticancer) . Researchers continue to explore modifications of this scaffold for drug discovery.
- The rigid oxadiazole ring in 1,3,4-oxadiazoles offers interesting electrical and charge-transport properties. Researchers investigate their potential applications in materials science, such as organic semiconductors or conductive polymers .
Antimicrobial Activity
Protein Kinase Inhibition
CO2 Adsorption
Organic Synthesis Intermediate
Drug Design and Development
Materials Science
properties
IUPAC Name |
oxan-4-yl 4-pyridin-4-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-16(22-15-5-11-20-12-6-15)18-9-3-14(4-10-18)21-13-1-7-17-8-2-13/h1-2,7-8,14-15H,3-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVISQSFDISTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate |
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